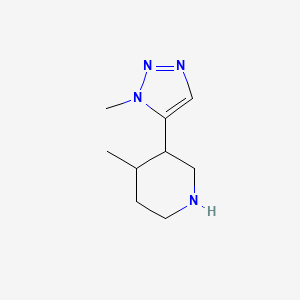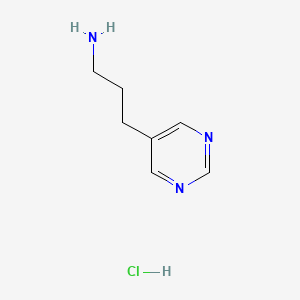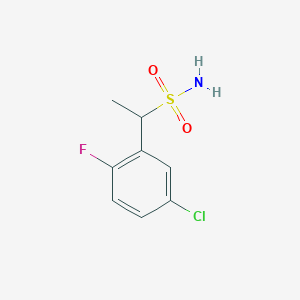![molecular formula C7H8N4S B13261883 2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13261883.png)
2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound with a fused thiazole-pyrimidine ring system Its chemical structure consists of a thiazole ring fused to a pyrimidine ring, with an ethyl group at the 2-position and an amino group at the 7-position
Preparation Methods
Synthetic Routes:
The synthesis of 2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves several steps
-
Thiazole Formation:
- Start with 2-aminothiazole.
- React it with an appropriate aldehyde (e.g., acetaldehyde) to form the thiazole ring.
- Introduce the ethyl group at the 2-position using an alkylating agent (e.g., ethyl bromide).
-
Pyrimidine Fusion:
- Cyclize the thiazole intermediate with a suitable pyrimidine precursor (e.g., 2,4-dichloropyrimidine).
- The fusion of the thiazole and pyrimidine rings leads to the formation of this compound.
Reaction Conditions:
- Reactions typically occur under mild conditions, often using organic solvents.
- Catalysts or reagents may be employed to facilitate the cyclization steps.
Industrial Production:
- Industrial-scale production methods may involve modifications of the synthetic route for efficiency and yield.
- Optimization of reaction conditions and purification steps ensures large-scale synthesis.
Chemical Reactions Analysis
2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine can undergo various chemical reactions:
Oxidation: Oxidation of the thiazole moiety or the amino group.
Reduction: Reduction of the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution at the amino group or other positions.
Common Reagents: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Major Products: These reactions yield derivatives with modified substituents or functional groups.
Scientific Research Applications
2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its structural features and biological activity.
Chemical Biology: Studying cellular processes and interactions.
Industry: As an intermediate for synthesizing other bioactive molecules.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- While 2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique, it shares features with other fused thiazole-pyrimidine compounds.
- Similar compounds include thiazolo[4,5-d]pyrimidines and related heterocycles.
Properties
Molecular Formula |
C7H8N4S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C7H8N4S/c1-2-4-11-5-6(8)9-3-10-7(5)12-4/h3H,2H2,1H3,(H2,8,9,10) |
InChI Key |
KIXDXUYZMFXTLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N=CN=C2S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Methylheptan-3-yl)amino]pentan-1-ol](/img/structure/B13261802.png)


![6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B13261834.png)
![5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one](/img/structure/B13261836.png)




amine](/img/structure/B13261865.png)

![(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine](/img/structure/B13261875.png)
![1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13261877.png)
![(Cyclopropylmethyl)[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13261884.png)
